molecular formula C11H9N3O2 B11889313 Methyl 5-(pyridazin-3-yl)nicotinate CAS No. 1346687-38-4

Methyl 5-(pyridazin-3-yl)nicotinate

Cat. No.: B11889313
CAS No.: 1346687-38-4
M. Wt: 215.21 g/mol
InChI Key: NXXXMZMHNHBTGD-UHFFFAOYSA-N
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Description

Methyl 5-(pyridazin-3-yl)nicotinate: is a heterocyclic compound that features a pyridazine ring fused to a nicotinate moiety. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridazin-3-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridazine derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridazin-3-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 5-(pyridazin-3-yl)nicotinate has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-(pyridazin-3-yl)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(pyridazin-3-yl)nicotinate is unique due to its combined pyridazine and nicotinate structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in both research and industrial applications .

Biological Activity

Methyl 5-(pyridazin-3-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted at the 5-position with a methyl ester derived from nicotinic acid. Its molecular formula is C11_{11}H10_{10}N2_{2}O2_2, combining both aromatic and heteroaromatic characteristics that enhance its solubility and reactivity in biological systems.

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain pathways involved in inflammation and cancer progression .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses, potentially reducing cytokine release.
  • Receptor Modulation: It may act on specific receptors that mediate cellular signaling pathways related to cancer cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Its structural similarity to known anticancer compounds suggests potential efficacy against various cancer cell lines. For instance, compounds with similar pyridazine scaffolds have demonstrated significant inhibitory effects on cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Anticancer Efficacy: A study evaluating the effects of pyridazine derivatives found that compounds similar to this compound exhibited IC50_{50} values in the low nanomolar range against multiple cancer cell lines, indicating potent anticancer properties .
  • Inflammation Modulation: Another study focused on NLRP3 inflammasome inhibitors based on pyridazine scaffolds revealed that certain derivatives effectively reduced IL-1β release in immune cells, highlighting the anti-inflammatory potential of this class of compounds .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerUnique pyridazine structure enhances binding affinity
Methyl 5-(hydroxymethyl)nicotinateAntimicrobialHydroxymethyl group increases solubility
Methyl nicotinateVasodilatorKnown for rubefacient effects
Methyl 6-(hydroxymethyl)nicotinateAntimicrobialPositioned at the 6-position for enhanced activity

Properties

CAS No.

1346687-38-4

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 5-pyridazin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-3-2-4-13-14-10/h2-7H,1H3

InChI Key

NXXXMZMHNHBTGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=NN=CC=C2

Origin of Product

United States

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